molecular formula C26H38N8O6 B12378400 Ac-Arg-Gly-Lys-AMC

Ac-Arg-Gly-Lys-AMC

Cat. No.: B12378400
M. Wt: 558.6 g/mol
InChI Key: XJIGHDDAHNVJTC-PMACEKPBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Arg-Gly-Lys-AMC typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acids are coupled using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

    Deprotection: The protecting groups on the amino acids are removed using TFA (Trifluoroacetic acid).

    Cleavage: The final peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automation and optimization of SPPS are employed to increase yield and purity. The process involves rigorous quality control to ensure the consistency and reliability of the product .

Chemical Reactions Analysis

Types of Reactions

Ac-Arg-Gly-Lys-AMC primarily undergoes hydrolysis, a reaction where water breaks the peptide bond, releasing AMC. This reaction is catalyzed by proteases, making it a valuable tool for studying enzyme activity .

Common Reagents and Conditions

Major Products

The major product of the hydrolysis reaction is 7-amino-4-methylcoumarin (AMC), which is fluorescent under ultraviolet light .

Scientific Research Applications

Ac-Arg-Gly-Lys-AMC has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ac-Arg-Gly-Lys-AMC involves its hydrolysis by proteases. The peptide bond between lysine and AMC is cleaved, releasing AMC, which emits fluorescence. This fluorescence can be quantitatively measured, providing insights into the activity of the protease. The molecular targets are the active sites of proteases, and the pathway involves the catalytic hydrolysis of the peptide bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ac-Arg-Gly-Lys-AMC is unique due to its specific sequence, which makes it a suitable substrate for a wide range of proteases. Its high sensitivity and specificity in fluorogenic assays make it a valuable tool in both research and industrial applications .

Properties

Molecular Formula

C26H38N8O6

Molecular Weight

558.6 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-6-amino-N-(4-methyl-2-oxochromen-7-yl)hexanamide

InChI

InChI=1S/C26H38N8O6/c1-15-12-23(37)40-21-13-17(8-9-18(15)21)33-25(39)20(6-3-4-10-27)34-22(36)14-31-24(38)19(32-16(2)35)7-5-11-30-26(28)29/h8-9,12-13,19-20H,3-7,10-11,14,27H2,1-2H3,(H,31,38)(H,32,35)(H,33,39)(H,34,36)(H4,28,29,30)/t19-,20-/m0/s1

InChI Key

XJIGHDDAHNVJTC-PMACEKPBSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)C

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C

Origin of Product

United States

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